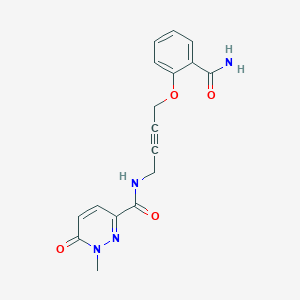
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry1. It is also known as the compound FDEC1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have diverse applications in fields like pharmaceuticals, materials science, and organic synthesis2.Molecular Structure Analysis
The molecular structure of this compound allows for investigation in fields like pharmaceuticals, materials science, and organic synthesis2. The exact molecular structure is not provided in the search results.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, similar compounds have diverse applications, ranging from drug development to material synthesis, owing to their unique properties and versatile nature3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, similar compounds have unique properties and versatile nature3.Wissenschaftliche Forschungsanwendungen
Design and Synthesis for Targeted Therapies
Research involving compounds structurally related to N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has focused on their synthesis and evaluation for potential applications in targeted therapies. For example, the synthesis and biological evaluation of novel derivatives as potential c-Met kinase inhibitors have shown moderate to good antitumor activities against several cancer cell lines, indicating a promising approach for the design of new anticancer drugs (Liu et al., 2020).
Anticonvulsant and Toxicity Evaluation
Compounds with structural similarities have been synthesized and evaluated for their anticonvulsant activity, showcasing a potential for developing new therapeutic agents in the treatment of seizures without significant neurotoxic and hepatotoxic effects (Siddiqui et al., 2010).
Cytotoxicity Studies
Investigations into the cytotoxicity of novel synthesized derivatives against specific cancer cells reveal their potential as leads for developing new anticancer agents. This approach highlights the importance of structural design in enhancing antitumor efficacy (Hassan et al., 2014).
Antimicrobial Activity
Research on derivatives incorporating similar structural motifs has demonstrated good antimicrobial activity against various bacterial and fungal strains. This suggests the utility of these compounds in addressing resistant microbial infections, contributing to the development of new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis and Characterization for Molecular Understanding
The synthesis, characterization, and study of specific interactions and properties of these compounds help in understanding their molecular behavior and potential applications in various scientific domains. This foundational research is crucial for the rational design of molecules with desired biological or chemical properties (Patil et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results. However, the potential side effects of similar compounds on human health must be carefully evaluated5.
Zukünftige Richtungen
The future directions of research involving this compound are not explicitly mentioned in the search results. However, similar compounds have received increasing attention in scientific research due to their diverse molecular functions and promising applications4.
Eigenschaften
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-15(22)9-8-13(20-21)17(24)19-10-4-5-11-25-14-7-3-2-6-12(14)16(18)23/h2-3,6-9H,10-11H2,1H3,(H2,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIFRGLMISNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2Z)-3-cyano-2H-chromen-2-ylidene]amino}-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2710458.png)
![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)
![3-(4-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2710461.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)
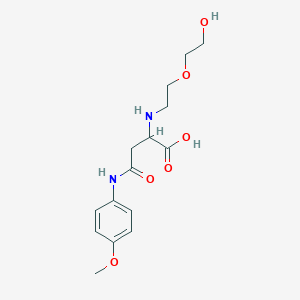
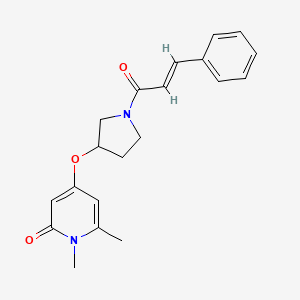
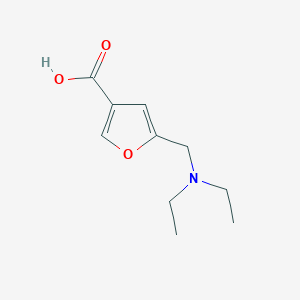
![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
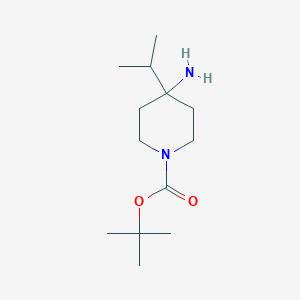
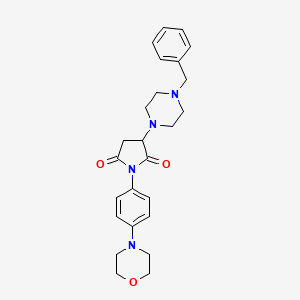
![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)